The Chemical Architecture of Xanthophyll Palmitate: A Technical Guide for Researchers
The Chemical Architecture of Xanthophyll Palmitate: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth guide elucidates the chemical structure, properties, and analytical methodologies pertaining to Xanthophyll Palmitate. This document provides a comprehensive overview of both lutein (B1675518) dipalmitate and zeaxanthin (B1683548) dipalmitate, the primary forms of this xanthophyll ester.
Xanthophyll palmitates are diesters formed from a xanthophyll molecule, such as lutein or zeaxanthin, and two molecules of palmitic acid, a common saturated fatty acid. This esterification significantly influences the physicochemical properties of the parent xanthophyll, enhancing its stability and altering its solubility, which has implications for its bioavailability and application in various fields, including pharmaceuticals and nutraceuticals.
Chemical Structure and Identification
The fundamental structure of xanthophyll palmitate consists of a long, conjugated polyene chain characteristic of carotenoids, flanked by two ionone (B8125255) rings. The hydroxyl groups on these rings are esterified with palmitic acid. The two most prevalent forms are Lutein Dipalmitate and Zeaxanthin Dipalmitate.
Lutein Dipalmitate is also known by synonyms such as Helenien and Adaptinol[1]. Its chemical structure is characterized by the esterification of the hydroxyl groups on the β-ring and ε-ring of the lutein molecule with palmitic acid.
Zeaxanthin Dipalmitate , also referred to as Physalien, involves the esterification of the hydroxyl groups on both β-rings of the zeaxanthin molecule with palmitic acid[2][3].
The molecular formula for both lutein dipalmitate and zeaxanthin dipalmitate is C₇₂H₁₁₆O₄ , and they share a molecular weight of approximately 1045.69 g/mol [1][4].
For precise chemical identification, the following structural identifiers are utilized:
| Identifier | Lutein Dipalmitate | Zeaxanthin Dipalmitate |
| SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H]1C=C(C)--INVALID-LINK--/C=C/C=C(\C)/C=C/C2=C(C)C--INVALID-LINK--C)OC(=O)CCCCCCCCCCCCCCC)/C)/C)C(C)(C)C1[1] | CC1(C)C(/C=C/C(C)=C/C=C/C(C)=C/C=C/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)C--INVALID-LINK--=O)CC2(C)C)=C(C)C--INVALID-LINK--=O)C1[3] |
| InChI | InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1[1] | InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66-/m1/s1[3] |
Physicochemical Properties
The esterification with palmitic acid renders xanthophyll palmitates highly lipophilic. This characteristic governs their solubility and other physical properties.
| Property | Lutein Dipalmitate | Zeaxanthin Dipalmitate | References |
| Appearance | Red-orange crystalline solid | Brown to reddish-brown or yellow to orange crystalline solid/powder | [5],[2] |
| Melting Point | 190 °C (for free lutein) | 98.5-99.5 °C | [5],[2] |
| Solubility | Soluble in organic solvents, insoluble in water. Greatest solubility in tetrahydrofuran; least in hexane. | Freely soluble in chloroform (B151607) and carbon disulfide; slightly soluble in ethanol; poor solubility in aqueous solutions. | [6][7][8],[2][9][10] |
| UV-Vis Absorption Maxima (λmax) | In DMSO: characteristic carotenoid spectrum. | In ethanol: ~425, 450, and 478 nm. In hexane: ~424, 450, and 478 nm. | [11],[2] |
Experimental Protocols
Synthesis of Xanthophyll Palmitate
3.1.1. Chemical Synthesis using Palmitoyl (B13399708) Chloride
This protocol provides a general guideline for the esterification of xanthophylls.
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Preparation: Dissolve the purified xanthophyll (lutein or zeaxanthin) in an anhydrous and degassed solvent such as benzene (B151609) or toluene (B28343) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Base: Add a suitable base, like triethylamine, to the reaction mixture to act as an acid scavenger.
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Acylation: Slowly add a solution of palmitoyl chloride in the same solvent to the reaction mixture. The reaction temperature should be controlled, for example, at 40°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and wash the organic layer with water and brine to remove excess reagents and by-products.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
3.1.2. Enzymatic Synthesis using Lipase (B570770)
This method offers a greener alternative to chemical synthesis.
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Reaction Setup: In a suitable reaction vessel, dissolve lutein (e.g., 20 mg/mL) and vinyl palmitate (e.g., 100 mg/mL) as the acyl donor in an organic solvent such as toluene.
-
Enzyme Addition: Add an immobilized lipase, for instance, Candida antarctica lipase B (Novozyme 435), to the reaction mixture (e.g., 20 mg/mL).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with agitation for a specified period (e.g., 8 hours).
-
Reaction Monitoring and Work-up: Monitor the formation of lutein dipalmitate by HPLC. After the reaction, the enzyme can be recovered by filtration for reuse. The product can be purified from the reaction mixture using chromatographic techniques.
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of xanthophyll palmitates.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is recommended. For structural confirmation, coupling to a mass spectrometer (MS) with an atmospheric pressure chemical ionization (APCI) source is highly beneficial.
-
Column: A C30 reversed-phase column is optimal for the separation of carotenoid esters and their isomers.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and dichloromethane (B109758) (e.g., starting with a higher proportion of acetonitrile and increasing the dichloromethane concentration over time)[2]. Another option is a mixture of methyl tert-butyl ether, methanol, and water.
-
Detection: Monitor the eluent at the maximum absorption wavelength of the specific xanthophyll palmitate, which is typically around 450 nm[2].
-
Quantification: Create a calibration curve using a purified standard of the specific xanthophyll palmitate.
3.2.2. Spectroscopic Analysis
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UV-Visible (UV-Vis) Spectroscopy: Dissolve the purified xanthophyll palmitate in a suitable solvent (e.g., ethanol, hexane, or DMSO) and record the absorption spectrum. The characteristic three-peaked spectrum in the visible region confirms the presence of the conjugated polyene system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of xanthophyll palmitates, confirming the esterification positions and the stereochemistry of the molecule.
Biological Pathways and Significance
Biosynthesis of Zeaxanthin Dipalmitate in Plants
The formation of zeaxanthin dipalmitate in plants is a multi-step process that occurs within the plastids[12]. It begins with the general carotenoid biosynthesis pathway, leading to the formation of zeaxanthin, which is then esterified with two molecules of palmitic acid, a reaction catalyzed by xanthophyll acyltransferases (XAT)[12].
Caption: Biosynthesis pathway of Zeaxanthin Dipalmitate in plants.
Digestion and Absorption of Xanthophyll Palmitate
When ingested, xanthophyll palmitates undergo hydrolysis in the gastrointestinal tract, a process mediated by lipases, which release the free xanthophyll and palmitic acid[13]. The free xanthophylls are then absorbed by intestinal cells (enterocytes) through passive diffusion or via transporter proteins[13]. Inside the enterocytes, they can be re-esterified and incorporated into chylomicrons for transport into the bloodstream[13].
Caption: Digestion and absorption of Xanthophyll Palmitate.
This technical guide provides a foundational understanding of the chemical structure and properties of xanthophyll palmitate. The detailed protocols and pathway diagrams serve as a valuable resource for researchers engaged in the study and application of these important bioactive compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zeaxanthin Dipalmitate | CAS 144-67-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Zeaxanthin Dipalmitate in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutein - Wikipedia [en.wikipedia.org]
- 6. CAS 547-17-1: Lutein dipalmitate | CymitQuimica [cymitquimica.com]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Lutein A | C40H56O2 | CID 5281243 - PubChem [pubchem.ncbi.nlm.nih.gov]
